

3-Bromo-5-fluoro-2-hydroxybenzaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-hydroxybenzaldehyde

Cat. No.: B172950

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CAS Number: 178546-34-4

This technical guide provides an in-depth overview of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**, a halogenated salicylaldehyde derivative of interest to researchers in medicinal chemistry, organic synthesis, and materials science. This document outlines its physicochemical properties, plausible synthetic routes, and potential biological applications, drawing on data from closely related analogs where specific information for the title compound is unavailable.

Physicochemical Properties

Quantitative data for **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** is not extensively reported in publicly available literature. However, its properties can be estimated based on its structure and data from analogous compounds. It is a solid at ambient temperature.

Table 1: Physicochemical Data of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** and Related Analogs

Property	3-Bromo-5-fluoro-2-hydroxybenzaldehyde	3-Fluoro-2-hydroxybenzaldehyde	5-Fluorosalicylaldehyde	3-Bromo-5-chloro-2-hydroxybenzaldehyde
CAS Number	178546-34-4	394-50-3	347-54-6	19652-32-5
Molecular Formula	C ₇ H ₄ BrFO ₂	C ₇ H ₅ FO ₂	C ₇ H ₅ FO ₂	C ₇ H ₄ BrClO ₂
Molecular Weight	219.01 g/mol	140.11 g/mol	154.12 g/mol	235.46 g/mol
Appearance	Solid	White to off-white powder[1]	Not specified	Not specified
Melting Point	No data available[2]	68-70 °C[1]	82-85 °C	81.5-90.5 °C
Boiling Point	No data available[2]	Not specified	177-179 °C	Not specified
Solubility	No data available	No data available	No data available	No data available
IUPAC Name	3-bromo-5-fluoro-2-hydroxybenzaldehyde	3-fluoro-2-hydroxybenzaldehyde[1]	5-fluoro-2-hydroxybenzaldehyde	3-bromo-5-chloro-2-hydroxybenzaldehyde
InChI Key	LRRWJLDTMGY WFO- UHFFFAOYSA-N	Not specified	FDUBQNUDZO GOFE- UHFFFAOYSA-N	KNOYZLVIXBB IB- UHFFFAOYSA-N

Synthesis and Experimental Protocols

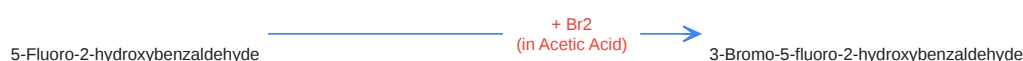
A specific, detailed synthesis protocol for **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** is not readily available in the surveyed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related halogenated salicylaldehydes. The most probable precursor is 5-fluoro-2-hydroxybenzaldehyde (5-fluorosalicylaldehyde), which can be brominated to yield the target compound.

Proposed Synthesis Route: Electrophilic Bromination of 5-Fluoro-2-hydroxybenzaldehyde

This proposed method is adapted from the synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde.[3]

Reaction Scheme:

Proposed Synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde



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Caption: Proposed synthesis of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**.

Experimental Protocol:

- **Dissolution:** Dissolve 1 equivalent of 5-fluoro-2-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.
- **Bromination:** Slowly add a solution of 1.0-1.2 equivalents of bromine in glacial acetic acid to the reaction mixture at a controlled temperature, likely room temperature or slightly below to manage the exothermic reaction.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.
- **Isolation and Purification:** The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Potential Applications in Drug Discovery and Materials Science

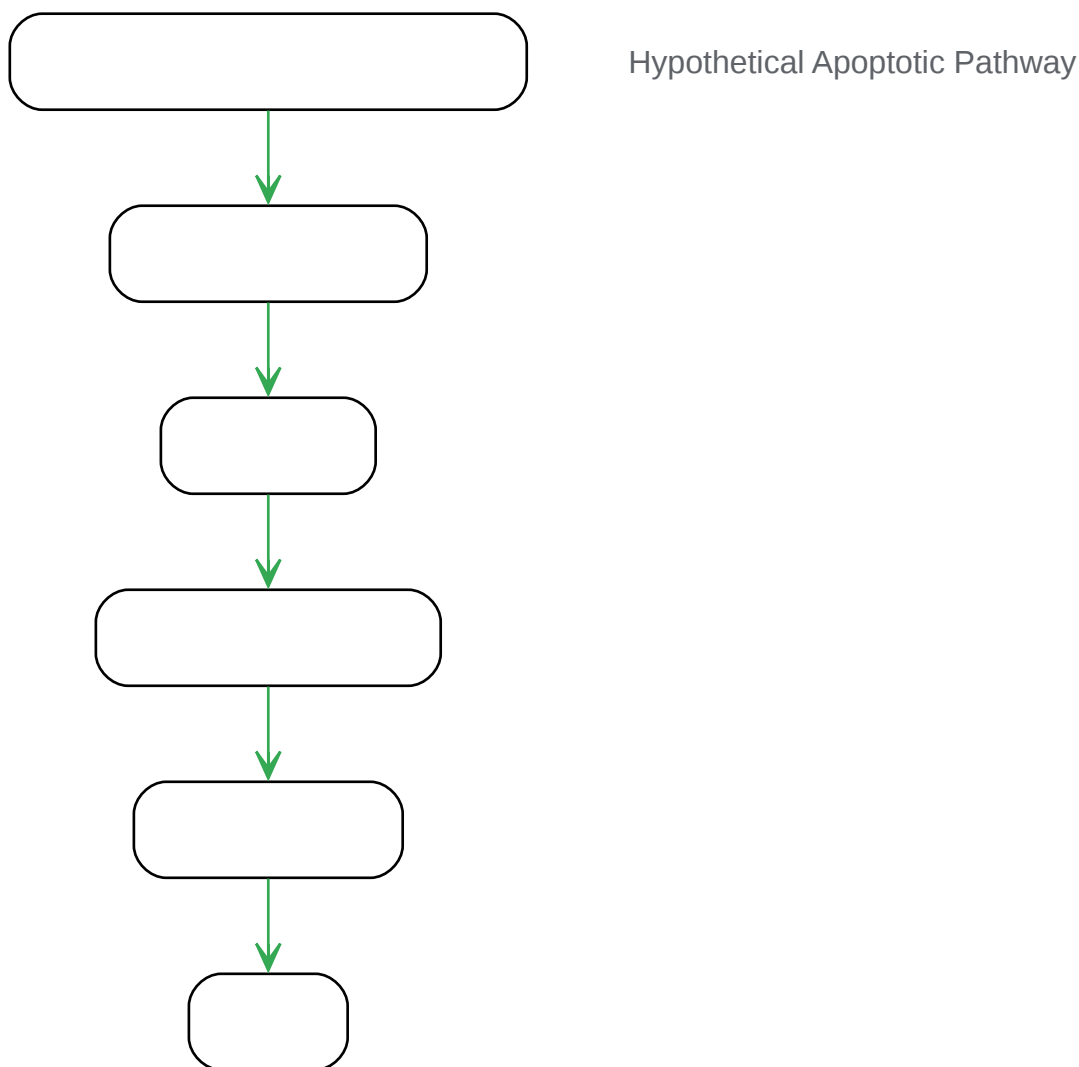
While specific biological activities of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** are not yet documented, its structural motifs—a halogenated aromatic ring, a hydroxyl group, and an aldehyde function—suggest potential for various applications.

Potential Biological Activity

Derivatives of bromo- and fluoro-substituted salicylaldehydes are known to exhibit a range of biological activities. The presence of bromine and fluorine can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. Based on related compounds, **3-Bromo-5-fluoro-2-hydroxybenzaldehyde** may exhibit antimicrobial, antioxidant, and anticancer properties.^[4] For instance, cobalt-salen complexes derived from the related 3-fluoro-2-hydroxybenzaldehyde have shown anticancer activity.^[1]

Hypothetical Mechanism of Action in Cancer Cells:

Halogenated salicylaldehyde derivatives can act as ligands to form metal complexes that may induce apoptosis in cancer cells through various signaling pathways. A hypothetical pathway could involve the generation of reactive oxygen species (ROS), leading to cellular stress and activation of pro-apoptotic proteins.



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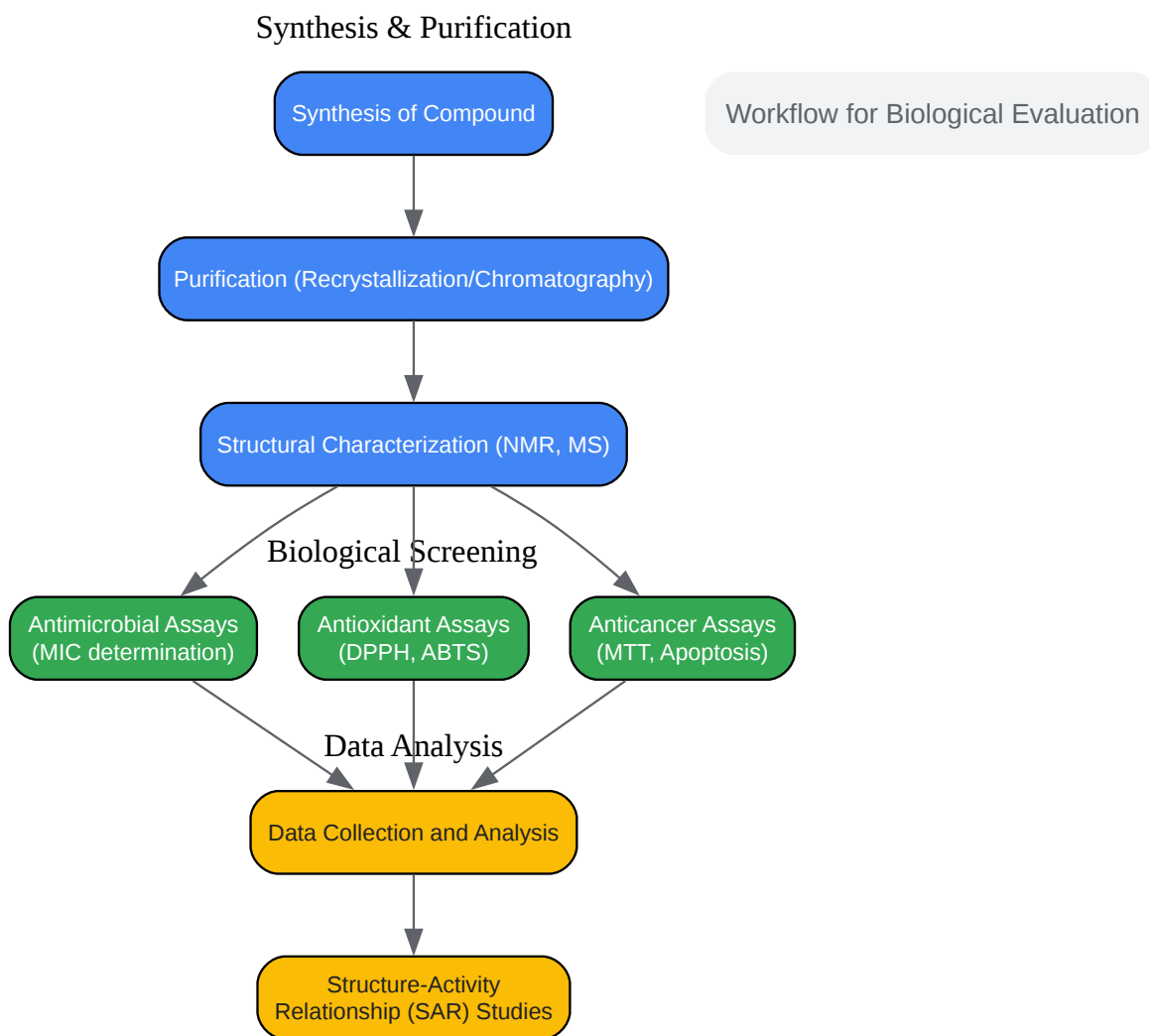
Caption: Hypothetical apoptotic pathway.

Use in Coordination Chemistry and Materials Science

The salicylaldehyde moiety is a classic bidentate ligand in coordination chemistry. The aldehyde and hydroxyl groups can coordinate with a variety of metal ions to form stable complexes. These complexes can have applications in catalysis, sensing, and as building blocks for functional materials. The presence of the bromo and fluoro substituents can modulate the electronic properties of the ligand and the resulting metal complex.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological potential of **3-Bromo-5-fluoro-2-hydroxybenzaldehyde**, a general workflow for initial screening is proposed below.



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Caption: Workflow for biological evaluation.

Conclusion

3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a chemical compound with significant potential for further research and development. While specific experimental data is limited, its structural similarity to other biologically active and synthetically useful salicylaldehydes makes it an attractive target for investigation. The proposed synthesis and experimental workflows in this guide provide a starting point for researchers to explore the properties and applications of this intriguing molecule. Further studies are warranted to fully elucidate its chemical and biological characteristics.

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